Boc-Tyr(2-Br-Z)-OH
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-3-[4-[(2-bromophenyl)methoxycarbonyloxy]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24BrNO7/c1-22(2,3)31-20(27)24-18(19(25)26)12-14-8-10-16(11-9-14)30-21(28)29-13-15-6-4-5-7-17(15)23/h4-11,18H,12-13H2,1-3H3,(H,24,27)(H,25,26)/t18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYWMYJQSTUVRHR-SFHVURJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OC(=O)OCC2=CC=CC=C2Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)OC(=O)OCC2=CC=CC=C2Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24BrNO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10885901 | |
| Record name | L-Tyrosine, O-[[(2-bromophenyl)methoxy]carbonyl]-N-[(1,1-dimethylethoxy)carbonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10885901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
494.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
47689-67-8 | |
| Record name | O-[[(2-Bromophenyl)methoxy]carbonyl]-N-[(1,1-dimethylethoxy)carbonyl]-L-tyrosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=47689-67-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Tyrosine, O-[[(2-bromophenyl)methoxy]carbonyl]-N-[(1,1-dimethylethoxy)carbonyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | L-Tyrosine, O-[[(2-bromophenyl)methoxy]carbonyl]-N-[(1,1-dimethylethoxy)carbonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10885901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Boc-L-Tyrosine(2-BromoCbz) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational Concepts in Protected Amino Acid Chemistry and Peptide Synthesis
Role of Amino Acid Derivatives in the Chemical Synthesis of Peptides
In the early 1960s, R. Bruce Merrifield revolutionized peptide synthesis by introducing the concept of solid-phase peptide synthesis (SPPS), for which he was later awarded the Nobel Prize. peptide.comresearchgate.net This method involves anchoring the C-terminal amino acid to an insoluble resin support, allowing for the easy removal of excess reagents and by-products by simple filtration and washing. peptide.compeptide.com
The first widely adopted strategy for SPPS was the Boc/Bzl protection scheme, introduced by Merrifield in 1964. peptide.compeptide.com This strategy utilizes the acid-labile tert-butoxycarbonyl (Boc) group for temporary protection of the α-amino group and more acid-stable benzyl (B1604629) (Bzl)-based groups for permanent side-chain protection. peptide.comnih.gov The Boc group is typically removed with a moderate acid like trifluoroacetic acid (TFA), while the Bzl groups and the linkage to the resin require a very strong acid, such as hydrogen fluoride (B91410) (HF), for cleavage. peptide.comchempep.combeilstein-journals.org Although not strictly orthogonal, the difference in acid lability allows for the selective removal of the Boc group at each step. peptide.com Boc-based SPPS was the dominant method for many years and was used to synthesize numerous peptides and even small proteins. nih.gov
While Boc-SPPS was groundbreaking, the field has seen continuous advancements. In 1970, the base-labile Fmoc protecting group was introduced, leading to the development of the Fmoc/tBu strategy in the late 1970s. peptide.comnih.gov This orthogonal strategy, which uses a base to remove the temporary Fmoc group and a mild acid to cleave the final peptide from the resin, has become the preferred method in many laboratories due to its milder reaction conditions. nih.govnih.govbachem.com
Other advancements include the development of new resins, such as the Wang resin and 2-chlorotrityl chloride resin, and novel coupling reagents to improve the efficiency of peptide bond formation. peptide.combachem.comnih.gov The automation of peptide synthesis has also been a significant development, enabling the rapid and reliable production of peptides. researchgate.netopenaccessjournals.comacs.org Furthermore, techniques like microwave-assisted peptide synthesis have emerged to accelerate reaction times and improve the synthesis of difficult sequences. openaccessjournals.com
Specific Considerations for Tyrosine Residues in Polypeptide Assembly
The phenolic hydroxyl group of the tyrosine side chain is reactive and requires protection during peptide synthesis to prevent side reactions such as O-acylation. creative-peptides.com In Boc-based SPPS, a common protecting group for tyrosine is the benzyl ether (Bzl). peptide.com However, the Bzl group can be partially cleaved by the repeated TFA treatments used for Boc deprotection, and can also migrate to the aromatic ring of tyrosine. peptide.com
To overcome these issues, more stable protecting groups have been developed. One such group is the 2-bromobenzyloxycarbonyl (2-Br-Z) group. The electron-withdrawing bromine atom increases the acid stability of the protecting group, making it more resistant to premature cleavage during Boc deprotection cycles. peptide.comthieme-connect.de This makes Boc-Tyr(2-Br-Z)-OH a particularly useful derivative when a tyrosine residue is located near the N-terminus of a long peptide, as it will be exposed to numerous rounds of acid treatment. peptide.compeptide.com The 2-Br-Z group is reliably removed at the end of the synthesis by strong acids like HF. peptide.com
Data Table for this compound
| Property | Value | Source(s) |
| Chemical Name | N-α-tert-Butoxycarbonyl-O-(2-bromobenzyloxycarbonyl)-L-tyrosine | peptide.comsigmaaldrich.com |
| Synonyms | Boc-L-Tyr(2-Br-Z)-OH, this compound | peptide.compeptide.com |
| CAS Number | 47689-67-8 | peptide.comsigmaaldrich.compeptide.com |
| Molecular Formula | C₂₂H₂₄BrNO₇ | sigmaaldrich.compeptide.com |
| Molecular Weight | 494.33 g/mol | sigmaaldrich.comsigmaaldrich.com |
| Appearance | White to off-white powder | sigmaaldrich.com |
| Melting Point | 112-115 °C | sigmaaldrich.com |
| Application | Boc solid-phase peptide synthesis | peptide.comsigmaaldrich.com |
| Deprotection | HF, TFMSA, or TMSOTf | peptide.com |
Challenges of Tyrosine Hydroxyl Group Protection
The synthesis of peptides containing tyrosine presents specific challenges due to the reactivity of its phenolic hydroxyl group on the side chain. creative-peptides.com If this functional group is left unprotected, it can lead to several complications during the peptide assembly process.
The primary challenges include:
O-acylation: The phenolic hydroxyl group is nucleophilic and can be acylated during the coupling steps. peptide.com This results in the formation of undesired ester linkages, leading to the growth of a peptide branch from the tyrosine side chain, which complicates purification and reduces the yield of the target peptide. peptide.com
Modification during Deprotection: Cationic species generated during the repetitive acid-mediated cleavage of the Nα-Boc group can attack the electron-rich phenol ring of an unprotected tyrosine. peptide.com This can lead to unwanted alkylation or other modifications of the side chain.
Side Reactions under Basic Conditions: While less common in the Boc strategy, the phenolic proton is acidic and can be abstracted under certain basic conditions, further increasing the nucleophilicity of the phenoxide and its susceptibility to side reactions.
For these reasons, in most applications involving the synthesis of longer peptides, the protection of the tyrosine side chain is considered essential to ensure the chemical integrity of the final product. peptide.comgoogle.com
Synthetic Pathways and Chemical Transformations of Boc Tyr 2 Br Z Oh
Methodologies for the Chemical Synthesis of N-α-Boc-O-(2-Bromobenzyloxycarbonyl)-L-tyrosine
The synthesis of Boc-Tyr(2-Br-Z)-OH is a multi-step process that involves the preparation of the specific side-chain protecting group, its selective attachment to the tyrosine molecule, and the protection of the alpha-amino group.
Synthesis of the 2-Bromobenzyloxycarbonyl (2-Br-Z) Moiety
The 2-Bromobenzyloxycarbonyl (2-Br-Z) protecting group is synthesized from 2-bromobenzyl alcohol. A common and safer laboratory-scale method for converting alcohols to their corresponding chloroformates involves the use of triphosgene (bis(trichloromethyl) carbonate) as a substitute for the highly toxic phosgene gas.
The reaction is typically carried out in an inert solvent, such as toluene, in the presence of a base like sodium carbonate or potassium carbonate, and often with a catalytic amount of dimethylformamide (DMF) google.com. The alcohol is added slowly to a cooled solution of triphosgene and the base. The reaction mixture is stirred for several hours, allowing for the formation of the 2-bromobenzyl chloroformate.
Table 1: Synthesis of Benzyl (B1604629) Chloroformate using Triphosgene
| Reactant 1 | Reactant 2 | Base | Catalyst | Solvent | Temperature | Conversion (%) | Selectivity (%) |
| Benzyl Alcohol | Triphosgene | Sodium Carbonate | DMF | Toluene | 0°C | 70 | 98.5 |
| Benzyl Alcohol | Triphosgene | Potassium Carbonate | DMF | Toluene | 0°C | 79 | 98.5 |
This table is based on data for the synthesis of the parent benzyl chloroformate and serves as a model for the synthesis of its 2-bromo derivative. google.com
Regioselective O-Functionalization of the Tyrosine Phenolic Hydroxyl Group
A critical step in the synthesis is the regioselective protection of the phenolic hydroxyl group of tyrosine without affecting the amino and carboxyl groups. One effective strategy involves starting with N-α-Boc-L-tyrosine. The presence of the bulky Boc group on the nitrogen atom and the carboxylate salt form can influence the reactivity, favoring O-acylation.
The N-Boc-L-tyrosine is dissolved in a suitable solvent system, often a mixture of an organic solvent like dioxane and water, in the presence of a base such as sodium hydroxide or sodium bicarbonate nih.gov. The 2-bromobenzyl chloroformate, synthesized in the previous step, is then added to the reaction mixture. The base neutralizes the hydrochloric acid that is formed during the reaction, driving the equilibrium towards the formation of the desired O-acylated product. The pH of the reaction is carefully controlled to ensure selectivity.
N-alpha-tert-Butoxycarbonyl (Boc) Introduction and Its Strategic Placement
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the α-amino group of amino acids in peptide synthesis. Its introduction is typically achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.
For the synthesis of this compound, the Boc protection can be performed as the initial step on L-tyrosine. The reaction is commonly carried out in a mixed solvent system, such as dioxane-water or THF-water, with a base like sodium hydroxide, sodium carbonate, or triethylamine to maintain an alkaline pH nih.govrsc.org. The Boc group is stable under the conditions required for the subsequent O-acylation of the phenolic hydroxyl group. This strategic placement ensures that the amino group does not interfere with the introduction of the 2-Br-Z group.
Optimization of Reaction Conditions for Yield and Purity
Optimizing the reaction conditions at each step is crucial for maximizing the yield and ensuring the high purity of the final product. Key parameters that are often optimized include:
Solvent System: The choice of solvent can significantly impact the solubility of reactants and the reaction rate. Mixtures of organic solvents and water are common.
Base: The type and amount of base used are critical for controlling the pH and ensuring the desired reactivity and selectivity.
Temperature: Reactions are often carried out at reduced temperatures (e.g., 0°C) to control exothermic reactions and minimize side products.
Reaction Time: Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) helps in determining the optimal reaction time.
Purification: After the reaction, the product is typically extracted into an organic solvent. Purification is often achieved through crystallization from a suitable solvent system, such as ethyl acetate-hexane, which helps in removing unreacted starting materials and byproducts. A Chinese patent describes a method for improving the purity of Boc-amino acids that cannot be easily crystallized by conventional methods, which involves seeding the oily product and then pulping with a non-polar solvent google.com.
Derivatization and Structural Modification Studies
Once synthesized, this compound can be further modified, particularly at its carboxyl terminus, to facilitate its use in peptide synthesis.
Investigations into Carboxyl Terminus Functionalization
The primary application of this compound is in peptide synthesis, which requires the activation of its carboxyl group to form a peptide bond with the amino group of the next amino acid in the sequence.
Formation of Active Esters: A common strategy is to convert the carboxylic acid into a more reactive "active ester." N-hydroxysuccinimide (NHS) esters are frequently used. The reaction involves treating this compound with N-hydroxysuccinimide in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) rsc.org. The resulting Boc-Tyr(2-Br-Z)-OSu is a stable, crystalline solid that can be readily used in peptide coupling reactions.
Direct Amide Bond Formation: Alternatively, the carboxyl group can be activated in situ during the peptide coupling reaction. A variety of coupling reagents are available for this purpose, including:
Carbodiimides: DCC and diisopropylcarbodiimide (DIC) are classic coupling reagents. The reaction is often performed in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress racemization medchemexpress.com.
Uronium/Aminium Reagents: Reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient and lead to rapid coupling with minimal side reactions sigmaaldrich.com.
Phosphonium Reagents: Reagents like BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are also effective for amide bond formation.
Table 2: Common Coupling Reagents for Amide Bond Formation
| Reagent Class | Examples | Additive (if common) |
| Carbodiimides | DCC, DIC, EDC | HOBt, DMAP (catalytic) |
| Uronium/Aminium | HBTU, TBTU, HATU | HOAt (for HATU) |
| Phosphonium | BOP, PyBOP |
These derivatization methods enable the efficient incorporation of the this compound moiety into a growing peptide chain during solid-phase or solution-phase peptide synthesis.
Stereochemical Integrity during Synthetic Manipulations
The preservation of stereochemical integrity at the α-carbon of amino acids is a critical parameter in peptide synthesis, as racemization can lead to the formation of diastereomeric peptides with potentially altered biological activities. In the context of this compound, maintaining the L-configuration of the tyrosine residue throughout the various stages of solid-phase peptide synthesis (SPPS) is paramount.
Racemization in peptide synthesis primarily occurs during the activation of the carboxylic acid for coupling. nih.govresearchgate.net The activated amino acid can form an oxazolone intermediate, which is prone to deprotonation at the α-carbon, leading to a loss of stereochemical purity. Several factors can influence the extent of racemization during the incorporation of this compound into a peptide chain.
Factors Influencing Racemization during Peptide Synthesis:
| Factor | Influence on Racemization | Mitigation Strategies |
| Coupling Reagents | The choice of coupling reagent significantly impacts the rate of racemization. Carbodiimides like DCC, when used alone, can lead to higher levels of racemization. | The addition of additives such as 1-hydroxybenzotriazole (HOBt) or its derivatives suppresses racemization by forming less reactive, more stable active esters. peptide.com Newer uronium- or phosphonium-based reagents like HBTU or PyBOP are generally associated with lower racemization levels when used appropriately. |
| Temperature | Elevated temperatures can accelerate the rate of racemization. researchgate.net | Couplings are typically performed at room temperature or below to minimize epimerization. |
| Base | The presence of a strong, non-hindered tertiary amine base can promote racemization by facilitating the formation of the oxazolone intermediate. mdpi.com | The use of sterically hindered bases like diisopropylethylamine (DIPEA) is preferred. In situ neutralization protocols in Boc-SPPS can also help to minimize base-catalyzed racemization. peptide.com |
| Solvent | The polarity of the solvent can influence the stability of the intermediates and the rate of racemization. | Solvents like dichloromethane (B109758) (DCM) and dimethylformamide (DMF) are commonly used, and their choice can be optimized to balance coupling efficiency and stereochemical purity. |
| Pre-activation Time | Prolonged pre-activation of the amino acid before addition to the peptide-resin can increase the risk of racemization. | Minimizing the pre-activation time is a common strategy to preserve stereochemical integrity. |
Advanced Chemical Transformations for Analog Generation
The chemical scaffold of this compound serves not only as a protected building block for the introduction of tyrosine but also as a versatile platform for the generation of peptide analogs with novel properties. The presence of the 2-bromobenzyl moiety and the reactive phenolic ring opens avenues for advanced chemical transformations, both pre- and post-incorporation into a peptide sequence. These modifications can be used to create mimics of post-translational modifications (PTMs), introduce biophysical probes, or enhance the pharmacological properties of peptides.
One of the most significant PTMs involving tyrosine is phosphorylation, which plays a crucial role in cellular signaling. news-medical.net While direct phosphorylation of a tyrosine-containing peptide is possible, the synthesis of phosphotyrosine analogs often involves the incorporation of a pre-phosphorylated building block.
Another key area of advanced transformation involves the modification of the tyrosine side chain to create non-natural amino acids. This can be achieved through various chemical reactions, including enzymatic modifications and transition metal-catalyzed cross-couplings. acs.orgacs.org
The 2-bromobenzyl group of this compound presents a unique handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. scielo.br This would theoretically allow for the introduction of a wide range of aryl or vinyl substituents onto the benzyl protecting group, creating a diverse library of modified tyrosine residues. While direct examples utilizing the 2-bromobenzyl ether for this purpose on a peptide are not extensively documented, the principle of using aryl halides in peptides for such transformations is well-established.
Furthermore, the tyrosine ring itself is amenable to various modifications. Palladium-catalyzed reactions have been developed for the site-selective functionalization of the tyrosine side chain within a peptide, enabling the introduction of various groups. nih.gov
Examples of Advanced Chemical Transformations for Analog Generation:
| Transformation | Reagents and Conditions | Potential Application |
| Phosphotyrosine Mimic Synthesis | Incorporation of Boc-Tyr(PO₃R₂)-OH (where R is a protecting group like methyl or benzyl) during SPPS. | Studying protein-protein interactions mediated by phosphorylation, developing kinase inhibitors. nih.gov |
| Dityrosine Cross-linking | Enzymatic (e.g., tyrosinase, peroxidase) or chemical oxidation (e.g., with a Ni-histidine complex). nih.govnih.gov | Stabilizing peptide conformations, creating higher-order peptide structures, enhancing vaccine immunogenicity. nih.gov |
| Palladium-Catalyzed ortho-Olefination | Pd(OAc)₂, oxidant (e.g., PhI(OAc)₂), directing group on the tyrosine hydroxyl. researchgate.net | Introduction of vinyl groups for further functionalization or to create conformationally constrained analogs. |
| Palladium-Catalyzed ortho-Acylation | Pd(OAc)₂, aldehyde, oxidant (e.g., TBHP), directing group on the tyrosine hydroxyl. | Synthesis of ketone-containing peptide analogs. |
| Iron-Catalyzed Oxidative Cross-Coupling | Fe(O₂CCF₃)₃, t-BuOOt-Bu. acs.org | C-C bond formation between the tyrosine ring and other aromatic systems. |
| Enzymatic Hydroxylation and Alkoxylation | Tyrosinase to form L-DOPA, followed by catechol-O-methyltransferase (COMT) with AdoMet analogs. acs.org | Generation of L-DOPA containing peptides and other catechol-derived analogs. |
These advanced chemical transformations underscore the utility of this compound and related protected tyrosine derivatives beyond their role as simple building blocks. They provide chemists with a powerful toolkit to generate sophisticated peptide analogs for a wide range of applications in chemical biology and drug discovery.
Application in Solid Phase Peptide Synthesis Spps
The Boc/benzyl (B1604629) protection strategy is a well-established method in SPPS, valued for its reliability, particularly in the assembly of long and complex peptide sequences. nih.gov In this methodology, the temporary N-α-amino protecting group is the tert-butoxycarbonyl (Boc) group, which is removed at each cycle of amino acid addition by treatment with a moderately strong acid, typically trifluoroacetic acid (TFA). peptide.comchempep.com Permanent protecting groups on reactive amino acid side chains are designed to be stable to these conditions and are removed only at the final stage of synthesis, usually with a much stronger acid like anhydrous hydrogen fluoride (B91410) (HF). peptide.comnih.gov
Boc-Tyr(2-Br-Z)-OH is a standard derivative used to incorporate tyrosine residues within this framework. sigmaaldrich.com The key feature is the O-(2-bromobenzyloxycarbonyl) group, which protects the reactive phenolic hydroxyl group of the tyrosine side chain, preventing unwanted side reactions during peptide assembly. peptide.com
Integration of this compound into Boc-SPPS Protocols
The integration of this compound into Boc-SPPS protocols follows standard procedures for amino acid coupling. The carboxylic acid of this compound is activated, typically using a carbodiimide (B86325) reagent like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and minimize racemization. bachem.com The activated amino acid is then coupled to the free N-terminal amine of the growing peptide chain attached to the solid support.
Coupling Efficiency and Side-Reaction Suppression in Peptide Elongation
The efficiency of any coupling step in SPPS is critical for the final purity and yield of the target peptide. Studies on coupling efficiencies in Boc-SPPS have shown that no single amino acid coupling can be predicted to be 100% complete in a single reaction, highlighting the need for careful monitoring, often using the ninhydrin (B49086) test. nih.govsemanticscholar.org Factors such as the specific amino acids being coupled and the length of the peptide chain can impact efficiency. nih.gov While specific quantitative data on the coupling efficiency of this compound is not extensively detailed in comparative studies, its routine use implies that it couples with acceptable to high efficiency under standard protocols.
The primary role of the 2-Br-Z protecting group is to suppress side reactions involving the tyrosine side chain. The phenolic hydroxyl group of an unprotected tyrosine is nucleophilic and susceptible to several undesirable modifications during synthesis:
O-Acylation: The hydroxyl group can be acylated by the activated carboxyl group of the incoming amino acid, leading to the formation of a branched peptide.
Alkylation: During the repeated acidolytic cleavage of the N-α-Boc group, carbocations (e.g., the tert-butyl cation) are generated. chempep.com These electrophilic species can alkylate the activated aromatic ring of tyrosine, an irreversible side reaction that modifies the peptide. chempep.com The 2-Br-Z group effectively masks the hydroxyl group, preventing these reactions. Its stability to the repeated TFA treatments used for Boc group removal is crucial for its function, especially when the tyrosine residue is located early in the peptide sequence, requiring it to endure numerous deprotection cycles. peptide.compeptide.com
Resins and Linkers Compatible with this compound
The choice of resin and linker is fundamental to the success of SPPS. biosynth.com In Boc-SPPS, the linkage between the peptide and the resin must be stable to the TFA used for N-α-Boc deprotection but cleavable by strong acids like HF at the end of the synthesis. This compound is compatible with the standard resins used in Boc chemistry.
| Resin/Linker Type | Description | Final Cleavage Condition |
| Merrifield Resin | The original resin for SPPS, consisting of a chloromethylated polystyrene-divinylbenzene support. The first amino acid is attached as a benzyl ester. | Strong acid (e.g., Anhydrous HF) |
| PAM (Phenylacetamidomethyl) Resin | An advancement on the Merrifield resin, featuring a more acid-stable linker. This reduces the premature loss of peptide chains during repeated TFA steps. chempep.com | Strong acid (e.g., Anhydrous HF) |
| MBHA (p-Methylbenzhydrylamine) Resin | Used for the synthesis of peptide amides. The linker is cleaved to yield a C-terminal amide upon treatment with HF. chempep.com | Strong acid (e.g., Anhydrous HF) |
| BHA (Benzhydrylamine) Resin | An alternative resin for synthesizing peptide amides, also cleaved by HF. chempep.com | Strong acid (e.g., Anhydrous HF) |
This table presents common resins compatible with Boc-SPPS and therefore suitable for use with this compound.
Deprotection Strategies for the O-(2-Bromobenzyloxycarbonyl) Group
The final step in SPPS is the cleavage of the completed peptide from the resin and the simultaneous removal of all side-chain protecting groups. The 2-Br-Z group is designed to be removed during this final, strongly acidic step. nih.gov
Acid-Labile Cleavage Mechanisms in Boc-SPPS (e.g., Anhydrous HF)
The most common method for the final deprotection and cleavage in Boc-SPPS is treatment with liquid anhydrous hydrogen fluoride (HF). nih.govspringernature.com HF is a powerful, non-oxidizing acid that effectively cleaves most benzyl- and carbamate-based protecting groups used in this strategy, including the 2-Br-Z group, via an SN1 mechanism. nih.gov
The cleavage reaction proceeds through protonation of the carbonate oxygen, followed by the release of the tyrosine hydroxyl group and the formation of a 2-bromobenzyl carbocation. This reactive carbocation must be trapped by "scavengers" added to the cleavage cocktail to prevent it from causing side reactions, such as the alkylation of sensitive residues like tryptophan or methionine. nih.gov A common scavenger mixture is p-cresol.
Alternative strong acids that can also be used for cleavage include trifluoromethanesulfonic acid (TFMSA) and trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). peptide.compeptide.comchempep.com
Selective Removal and Orthogonality Considerations
The concept of "orthogonality" in peptide synthesis is crucial. uniurb.itorganic-chemistry.org Orthogonal protecting groups are distinct classes of groups that can be removed under specific conditions without affecting other protecting groups present in the molecule. nih.govthieme-connect.de
The Boc/Bzl protection scheme, which includes the 2-Br-Z group for tyrosine, is considered a "quasi-orthogonal" system. biosynth.com The N-α-Boc group and the side-chain protecting groups are both acid-labile, but their removal is differentiated by the strength of the acid required.
N-α-Boc group: Cleaved by moderate acid (e.g., 25-50% TFA in DCM). peptide.com
O-(2-Br-Z) group: Stable to moderate acid (TFA) but cleaved by strong acid (e.g., HF). peptide.compeptide.com
This difference in lability allows for the selective removal of the Boc group at each step of the synthesis while the 2-Br-Z group remains intact. This demonstrates the orthogonality of the Boc and 2-Br-Z groups within the context of the Boc-SPPS workflow. While some sources mention that the 2-Br-Z group can be removed with piperidine (B6355638) in DMF, this is highly atypical for a benzyloxycarbonyl-type protecting group and contrasts with its primary design for acid-lability. peptide.compeptide.com Standard practice relies on strong acid cleavage.
Comparative Studies of Tyrosine Protecting Groups in Boc-SPPS
The selection of a side-chain protecting group for tyrosine in Boc-SPPS depends primarily on its stability to repeated TFA treatments and the ease of its final removal. Several options have been developed, with the 2-Br-Z group being a key example.
| Protecting Group | Structure | Stability to 50% TFA | Final Cleavage | Comments |
| Benzyl (Bzl) | -CH₂-C₆H₅ | Partially labile | HF | Because it is partially removed by TFA, it is less suitable for synthesizing long peptides where numerous deprotection steps are required. peptide.com |
| 2-Bromobenzyloxycarbonyl (2-Br-Z) | -C(=O)O-CH₂-C₆H₄-Br | Stable | HF, TFMSA, TMSOTf | The electron-withdrawing bromine atom increases the acid stability of the benzylic carbamate (B1207046), making it resistant to TFA. peptide.com It is a widely used and reliable choice. nih.gov |
| 2,6-Dichlorobenzyl (2,6-Cl₂Bzl) | -CH₂-C₆H₃-Cl₂ | Stable | HF | The two chlorine atoms provide steric hindrance and electronic effects that enhance acid stability, making it very stable to TFA. peptide.com |
| tert-Butyl (tBu) | -C(CH₃)₃ | Labile | TFA | This group is cleaved under the same conditions as the N-α-Boc group and is therefore not suitable for side-chain protection in Boc-SPPS. It is the standard protecting group in the orthogonal Fmoc-SPPS strategy. peptide.comiris-biotech.de |
This table provides a comparative overview of common tyrosine protecting groups and their applicability in Boc-SPPS.
Evaluation of Stability and Cleavability Profiles
The efficacy of a protecting group is determined by its stability under conditions where it should remain intact and its lability under conditions where its removal is desired. The 2-Br-Z group of this compound exhibits a well-defined stability and cleavability profile that makes it highly suitable for Boc-SPPS.
Stability:
The 2-Br-Z group is notably stable under the repetitive acidic conditions required for the removal of the Nα-Boc group during peptide chain elongation. peptide.combiosynth.com The standard reagent for Boc deprotection is trifluoroacetic acid (TFA), typically used in a 50% solution in dichloromethane (B109758) (DCM). biosynth.com While some other tyrosine protecting groups, such as the benzyl (Bzl) group, can be partially cleaved or can migrate from the phenolic oxygen to the tyrosine ring under these repeated acidic treatments, the 2-Br-Z group offers enhanced stability. peptide.com This heightened stability is crucial, especially when the tyrosine residue is located near the N-terminus of a long peptide, as it will be exposed to numerous cycles of TFA treatment. peptide.compeptide.com The use of this compound thus minimizes the accumulation of side products and enhances the homogeneity of the final peptide.
Cleavability:
The 2-Br-Z group is classified as a permanent protecting group in the context of Boc-SPPS, meaning it is designed to be removed during the final cleavage step. Its removal requires strong acidic conditions, which are typically employed to cleave the finished peptide from the resin support. peptide.comsigmaaldrich.com The most common reagents for this purpose are hydrogen fluoride (HF), trifluoromethanesulfonic acid (TFMSA), and trimethylsilyl trifluoromethanesulfonate (TMSOTf). peptide.comsigmaaldrich.com The presence of the electron-withdrawing bromine atom on the benzyl ring facilitates the cleavage of the carbamate bond under these strong acid conditions.
| Cleavage Reagent | Typical Conditions | Scavengers |
| Hydrogen Fluoride (HF) | 0°C, 1 hour | Anisole, p-cresol, dimethyl sulfide |
| Trifluoromethanesulfonic acid (TFMSA) | 0°C to room temp, 30-120 min | Thioanisole, 1,2-ethanedithiol (B43112) (EDT) |
| Trimethylsilyl trifluoromethanesulfonate (TMSOTf) | 0°C, 2 hours | m-cresol, TFA |
It is important to note that the 2-Br-Z group can also be removed by piperidine in dimethylformamide (DMF), which limits its application in Fmoc-SPPS where piperidine is used for Nα-deprotection. peptide.com
Impact on Peptide Yield, Purity, and Accessibility
Furthermore, the prevention of side reactions contributes to greater accessibility of complex peptides. The synthesis of long peptides (often defined as those exceeding 50 amino acids) is frequently hampered by the accumulation of deletion sequences and byproducts, making the isolation of the target peptide extremely difficult. jpt.com By ensuring the integrity of the tyrosine residue throughout the synthesis, this compound helps to mitigate these challenges, making the synthesis of such complex molecules more feasible.
Role in the Synthesis of Complex Peptide Architectures
The stability and reliability of this compound make it a valuable component in the synthesis of complex peptide architectures where precision and high fidelity are paramount.
One area where this amino acid derivative has proven useful is in the synthesis of long peptides, such as those found in proteins or large polypeptide hormones. peptide.com Its use is particularly advantageous when a tyrosine residue is present in the early part of the sequence, as this residue will endure the greatest number of deprotection cycles.
Another application is in the preparation of protected peptide fragments for use in convergent synthesis strategies. In this approach, smaller peptide fragments are synthesized and purified separately before being joined together to form the final, larger peptide. The stability of the 2-Br-Z group to the conditions used for fragment coupling allows for its use as a permanent protecting group on the tyrosine side chain within these fragments.
While specific examples in the synthesis of highly complex architectures like conotoxins or cyclic peptides are not extensively detailed in readily available literature, the properties of this compound make it an ideal candidate for such endeavors. For instance, in the synthesis of peptides with multiple disulfide bridges, an orthogonal protection strategy is essential. The 2-Br-Z group's specific cleavage requirements allow it to be integrated into complex protection schemes, where different protecting groups are selectively removed at various stages of the synthesis.
Utility in Combinatorial Chemistry and Library Generation
Application as a Building Block in Combinatorial Organic Synthesis
As a protected amino acid derivative, Boc-Tyr(2-Br-Z)-OH functions as a fundamental building block in the construction of larger, more complex molecules through various synthetic strategies. Its utility is particularly pronounced in solid-phase synthesis methodologies.
Design and Preparation of Diverse Chemical Libraries
This compound is a key component in Boc Solid-Phase Peptide Synthesis (SPPS), a widely employed technique for the combinatorial synthesis of peptides and peptide-like compounds peptide.comsigmaaldrich.comsigmaaldrich.comchemrxiv.orgacs.orggoogle.com. SPPS inherently facilitates the creation of diverse chemical libraries by allowing for the systematic variation of amino acid sequences and side-chain modifications. By incorporating this compound into a synthesis, researchers can introduce a tyrosine residue with a protected hydroxyl group, which can then be selectively deprotected and further functionalized, or it can remain protected throughout the synthesis. This capability is essential for generating libraries where variations at the tyrosine residue are explored to identify compounds with desired biological activities or material properties. The compound's role as a building block in this combinatorial approach underpins its value in creating a wide array of molecular structures.
Fragment-Based Assembly Strategies for Complex Molecules
The synthesis of complex molecules often relies on the stepwise assembly of smaller, pre-functionalized fragments. This compound serves as such a fragment, enabling the controlled addition of a modified tyrosine residue during the construction of larger molecular architectures. For instance, in the synthesis of complex proteins like human epidermal growth factor (h-EGF), which involves the assembly of multiple peptide fragments, protected amino acid derivatives such as Boc-Tyr(Br-Z)-OH are critical for ensuring the correct sequence and protecting reactive side chains during coupling reactions tandfonline.com. This fragment-based approach, facilitated by well-defined building blocks like this compound, is instrumental in creating intricate molecular scaffolds that are otherwise challenging to synthesize.
Synthesis of Peptidomimetic Libraries
Peptidomimetics are compounds that mimic the structure and function of peptides but often possess improved pharmacological properties, such as enhanced stability and bioavailability. This compound is instrumental in the design and synthesis of these molecules.
Rational Design of Peptidomimetics Incorporating Tyrosine Analogues
The compound is recognized as a tyrosine derivative specifically utilized in peptidomimetic synthesis chemimpex.compublish.csiro.aunih.gov. The 2-Br-Z protecting group on the tyrosine hydroxyl offers a distinct chemical handle that can influence the conformational preferences and biological interactions of the resulting peptidomimetic. Researchers can rationally design peptidomimetics by incorporating this modified tyrosine analogue, thereby exploring structure-activity relationships (SAR) and optimizing interactions with biological targets chemimpex.com. The ability to introduce a tyrosine residue with a specific, stable protection strategy is fundamental to the rational design process in creating libraries of peptidomimetics with tailored properties.
Construction of Macrocyclic Compounds and Derivatives
The synthesis of macrocyclic peptides and related structures is a significant area in medicinal chemistry, often yielding compounds with potent biological activities. While direct evidence of this compound being used in macrocyclization strategies was not found in the provided search results, its nature as a protected amino acid building block positions it as a potential component in such syntheses. Macrocyclization typically involves the formation of a peptide bond or other covalent linkage between the termini of a linear peptide precursor. The controlled introduction of functionalized amino acids like this compound is essential for designing linear precursors with specific reactive sites or conformational constraints required for efficient ring closure.
Compound List
this compound
Boc-L-Tyr(2-Br-Z)-OCH2PhCH2CO2H
Fmoc-L-3-iodophenylalanine
Boc-Asp(O-2-Ada)-OH
Boc-L-Arg(Tos)-OH
Boc-Glu(OcHex)-OH
Boc-Tyr-OH
Fmoc-L-Tyr(OtBu)-OCH2PhOCH2CH2CO2H
Fmoc-Glu
Fmoc-Arg
Boc-Gly-OH
Boc-L-Trp-OH
Boc-L-Thr-OH
Boc-Thr(tBu)-OH
Boc-L-Ser-OH
Boc-L-Ser(tBu)-OH
Boc-L-His(Trt)-OH
Boc-L-Cys-OH
Boc-L-Met-OH
Boc-L-Glu(OFm)-OH
Boc-L-Asp(Ofm)-OH
Boc-L-Cys(Fm)-OH
Boc-L-Phe-OH
Boc-Leu-OH
Boc-Tyr(tBu)-OH
Boc-Tyr(BrZ)-OH (referring to this compound)
Boc-Lys(2-Cl-Z)-OH
Boc-His(Dnp)-OH
Boc-His(Boc)-OH
Boc-Nle-OH.DCHA
Fmoc-D-Phg-OH
Sieber Amide Resin
H-D-Leu-OBzl·HCl
H-DL-Ser-OMe·HCl
H-DL-Pro-OH
Fmoc-D-Lys(Dde)-OH
Z-D-Glu-OH
9-Fluorenylmethanol
Fmoc-β-Homo-Leu-OH
H-?-HoIle-OH? HCl
H-Gly-OBzl·TosOH
H-Thr(Me)-OH
Z-Ser(Bzl)-OH
Boc-Tyr(Bn)-OH
Boc-Tyr(O-allyl)-OH
Fmoc-allylGly-OH
Boc-Asp-OMe
Boc-Glu-OMe
Allylamine
Arg(Pbf)-kbt
Boc-Tyr(Br-Z)-Cys(MeBzl)-Leu-His-Asp(OcHex)-Gly-OIl
Boc-Val-Cys(MeBzl)-Met-Tyr(Br-Z)-Ile-Glu(OcHex)-Ala-OH
Boc-Leu-Asp(OcHex)-Lys(Cl-Z)-Tyr(Br-Z)-Ala
Boc-Tyr(2-Adoc)-Asp(O-2-Ada)-Glu(OCy)-Gly-OBzl
H-Asp(O-2-Ada)-Glu(OCy)-Gly-OBzl
Data Table: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Chemical Name | N-α-tert-butyloxycarbonyl-O-(2-bromobenzyloxycarbonyl)-L-tyrosine | peptide.comsigmaaldrich.comsigmaaldrich.comglpbio.com |
| Synonyms | Boc-L-Tyr(2-Br-Z)-OH, N-α-t.-Boc-O-2-bromobenzyloxycarbonyl-L-tyrosine | peptide.comsigmaaldrich.comsigmaaldrich.com |
| CAS Number | 47689-67-8 | peptide.comsigmaaldrich.comsigmaaldrich.comglpbio.comadvancedchemtech.com |
| Molecular Formula | C₂₂H₂₄BrNO₇ | sigmaaldrich.comglpbio.com |
| Molecular Weight | 494.33 g/mol | sigmaaldrich.comglpbio.com |
| Assay | ≥98% (by TLC) | sigmaaldrich.comsigmaaldrich.com |
| Melting Point | 112-15 °C | sigmaaldrich.comsigmaaldrich.com |
| Form | Powder | sigmaaldrich.comsigmaaldrich.com |
| Storage Temperature | 15-25 °C | sigmaaldrich.comsigmaaldrich.com |
| Reaction Suitability | Boc solid-phase peptide synthesis | sigmaaldrich.comsigmaaldrich.com |
| Functional Group | Hydroxyl | sigmaaldrich.comsigmaaldrich.com |
Ring-Closing Methodologies Utilizing this compound as a Precursor
This compound is employed in solid-phase peptide synthesis (SPPS) using the Boc strategy sigmaaldrich.compeptide.com. The 2-Br-Z protecting group is notably stable under the repeated acidic conditions required for Boc group removal during peptide chain elongation peptide.com. This stability allows for the incorporation of modified tyrosine residues early in a peptide sequence without premature deprotection of the side chain. Once the peptide chain is assembled, the 2-Br-Z group can be selectively removed using reagents such as hydrogen fluoride (B91410) (HF), trifluoromethanesulfonic acid (TFMSA), or trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) peptide.com. Alternatively, piperidine (B6355638) in DMF can also be used for its removal peptide.com. The presence of the tyrosine residue, particularly in a modified form, can be crucial for subsequent cyclization reactions, leading to the formation of cyclic peptides or peptidomimetics, which are often key components in combinatorial libraries designed for biological screening.
Application of Organozinc Chemistry in Macrocyclization
Organozinc chemistry offers powerful tools for carbon-carbon bond formation, including macrocyclization reactions. The bromine atom present in the 2-Br-Z protecting group of this compound makes it a potential precursor for organozinc reagents justia.com. Through methods such as lithiation followed by transmetallation with a zinc halide, or direct insertion of zinc, the aryl bromide can be converted into an organozinc species. These organozinc reagents can then participate in various cross-coupling reactions, including those used for macrocyclization in the synthesis of complex molecules and peptidomimetics justia.com. This approach allows for the precise construction of cyclic structures, which are often associated with enhanced biological activity and stability compared to their linear counterparts.
Derivatization of Natural Product Skeletons
The modification of natural product scaffolds is a common strategy to discover new therapeutic agents with improved properties or novel mechanisms of action. This compound is instrumental in synthesizing derivatives and analogs of biologically active natural products.
Synthesis of Synergimycin Derivatives and Analogues
Synergimycins are a class of natural products known for their biological activities. Research has indicated that macrocyclic structures incorporating tyrosine residues are particularly effective within synergimycin derivatives molaid.com. This compound serves as a functionalized tyrosine building block, allowing for the introduction of a modified tyrosine moiety into the structure of synergimycin analogs. The 2-bromobenzyl ether protecting group can either be retained as part of the final analog, potentially influencing its pharmacological profile, or it can be further manipulated or removed to introduce other functionalities. This synthetic flexibility enables the exploration of chemical space around the natural product scaffold, aiming to optimize efficacy and selectivity.
Structure-Activity Relationship (SAR) Studies via Substituent Effects
The systematic modification of a lead compound is essential for understanding its structure-activity relationships (SAR). This compound is valuable in SAR studies due to the specific nature of its substituents. The presence of the bromine atom on the benzyl (B1604629) ether substituent, for instance, has been noted in studies where halogen-containing compounds showed significant biological activity researchgate.net. Furthermore, research into analogs of natural products like neurokinin A has shown that structural modifications, including conformational constraints and variations in amino acid side chains (such as those involving tyrosine), can profoundly impact receptor binding affinity researchgate.net. By incorporating this compound into peptide or peptidomimetic structures, researchers can systematically evaluate the effect of the 2-bromobenzyl ether group and the protected tyrosine residue on biological activity, providing critical insights for the design of more potent and selective therapeutic agents.
Compound Information Table
| Chemical Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Purity (Typical) | Appearance |
| N-α-t.-Boc-O-2-bromobenzyloxycarbonyl-L-tyrosine (this compound) | 47689-67-8 | C22H24BrNO7 | 494.34 | 112-115 | ≥98% (TLC) | Powder |
Applications of this compound
| Application Area | Description of Use |
| Peptide Synthesis | Building block in Boc solid-phase peptide synthesis (SPPS); incorporation of brominated tyrosine to enhance biological activity. peptide.comchemimpex.com |
| Drug Development | Design of novel drugs, particularly in oncology; potential for improved interaction with biological targets due to bromine substitution. chemimpex.com |
| Bioconjugation | Linking to biomolecules for targeted drug delivery or imaging agents. chemimpex.com |
| Neuroscience Research | Studying effects of modified amino acids on neurotransmitter systems. chemimpex.com |
Deprotection Conditions for the 2-Br-Z Group
| Reagent | Conditions/Method |
| Hydrogen Fluoride (HF) | Standard cleavage conditions. peptide.com |
| Trifluoromethanesulfonic Acid (TFMSA) | Standard cleavage conditions. peptide.com |
| Trimethylsilyl trifluoromethanesulfonate (TMSOTf) | Standard cleavage conditions. peptide.com |
| Piperidine in Dimethylformamide (DMF) | Can also be used for removal. peptide.com |
Exploration in the Development of Biologically Active Molecules
Design and Synthesis of Holliday Junction-Trapping Compounds
Holliday junctions are critical four-way DNA structures formed during homologous recombination processes. Compounds that can trap or stabilize these structures have garnered significant interest as potential therapeutic agents, particularly as antibiotics, due to their ability to interfere with essential bacterial DNA processes.
Inhibition of Bacterial Recombination Reactions
Bacterial recombination reactions are fundamental to various cellular activities, including gene expression, chromosome segregation, and the amplification of genetic material. Inhibiting these processes can disrupt bacterial proliferation. While Boc-Tyr(2-Br-Z)-OH itself is not a direct inhibitor, its use as a building block in the synthesis of peptides and peptidomimetics allows for the creation of molecules designed to interfere with these bacterial recombination pathways justia.com. The controlled introduction of modified amino acid residues, such as the tyrosine derivative in this compound, can influence the structure and function of the resulting peptide, potentially leading to compounds that can trap Holliday junctions justia.com.
Mechanism of Action of Tyrosine Recombinases in Bacterial Chromosome Segregation
Tyrosine recombinases are a class of enzymes characterized by a tyrosine residue in their active site, which plays a pivotal role in DNA cleavage and ligation. These enzymes are essential for the proper segregation of bacterial chromosomes, particularly after homologous recombination has dimerized them justia.com. The mechanism involves the tyrosine nucleophile forming a transient phosphotyrosyl linkage with the DNA, a process that can be targeted by specific inhibitors. Compounds synthesized using building blocks like this compound can be designed to interact with these recombinases or their DNA intermediates, thereby disrupting chromosome segregation and impacting bacterial viability justia.com.
Development of Peptides and Peptidomimetics as Inhibitors
The synthesis of peptides and peptidomimetics is a primary application area for this compound. Through solid-phase peptide synthesis (SPPS), this protected amino acid can be systematically incorporated into peptide chains sigmaaldrich.comsigmaaldrich.com. The resulting peptides or peptidomimetics can be engineered to mimic or modulate the activity of natural proteins or to create novel structures with specific binding properties. Research into Holliday junction-trapping compounds often involves the synthesis of macrocyclic peptides and peptidomimetics, where this compound can serve as a versatile component to introduce specific structural features or modifications that enhance binding affinity or stability justia.com.
Contributions to Antibiotic Discovery and Development
The ongoing challenge of antibiotic resistance necessitates the continuous discovery and development of novel antimicrobial agents. Compounds that target essential bacterial processes, such as DNA replication and segregation, are of significant interest in this field.
Targeting Bacterial Processes for Therapeutic Intervention
Bacterial processes like DNA recombination and chromosome segregation are vital for bacterial survival and replication. By developing molecules that interfere with these mechanisms, researchers aim to create new therapeutic interventions. Peptides and peptidomimetics synthesized using building blocks like this compound can be designed to inhibit bacterial growth by targeting these critical pathways justia.com. The incorporation of modified amino acids can fine-tune the pharmacological properties of these molecules, potentially leading to effective antibiotics that disrupt bacterial cellular machinery justia.com.
Screening Strategies for Identifying Novel Antimicrobial Agents
The development of combinatorial libraries, which are large collections of diverse compounds synthesized using systematic methods, is a cornerstone of modern drug discovery justia.com. This compound can be utilized in the construction of such libraries, particularly those focused on peptides and peptidomimetics. These libraries are then subjected to high-throughput screening assays to identify compounds exhibiting desired biological activities, such as antibacterial effects justia.com. By varying the sequence and modifications within these libraries, researchers can efficiently explore chemical space to discover novel antimicrobial agents that target specific bacterial processes.
Potential in Drug Discovery and Medicinal Chemistry Programs
The strategic design of therapeutic agents often relies on the precise incorporation of modified amino acids into peptide sequences or the use of amino acid derivatives as scaffolds for small molecule synthesis. This compound plays a significant role in this context due to the distinct chemical characteristics of its protecting groups. The Boc group is widely used for amine protection in peptide synthesis, being readily removable under mild acidic conditions. Concurrently, the 2-Br-Z group offers robust protection for the tyrosine hydroxyl group, exhibiting stability against the repeated acidic treatments typically employed for Boc deprotection during solid-phase peptide synthesis (SPPS). This differential stability allows for the selective manipulation of functional groups, making this compound an invaluable tool for researchers aiming to synthesize peptides with specific modifications or to develop novel drug candidates.
Precursor in the Synthesis of Pharmacologically Relevant Compounds
This compound is primarily utilized as a building block in Boc solid-phase peptide synthesis (Boc SPPS) peptide.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.com. The 2-Br-Z protecting group is notably stable under the acidic conditions (e.g., trifluoroacetic acid, TFA) used to cleave the Boc group from the N-terminus of a growing peptide chain. This stability is particularly beneficial when tyrosine residues are incorporated early in the sequence of long peptides, as it prevents premature deprotection of the phenolic hydroxyl group peptide.com. The 2-Br-Z group can be effectively removed using stronger acidic conditions, such as hydrogen fluoride (B91410) (HF), trifluoromethanesulfonic acid (TFMSA), or trimethylsilyl (B98337) triflate (TMSOTf), often concurrently with the cleavage of the peptide from the solid support peptide.com. Alternatively, it can be removed with piperidine (B6355638) in dimethylformamide (DMF) peptide.com.
The ability to selectively introduce and later remove the 2-Br-Z group allows for the synthesis of a diverse array of peptide analogs and modified peptides. These compounds can exhibit altered pharmacokinetic properties, enhanced stability against enzymatic degradation, or improved binding affinity to specific biological targets. Researchers employ this compound to construct peptides designed for therapeutic applications, diagnostic agents, or as tools for biochemical research. For instance, it can be used in the synthesis of peptide mimetics or as a scaffold for conjugating other functional moieties, thereby expanding the chemical space accessible for drug discovery.
Table 1: Examples of Compounds Synthesized Using this compound
| Compound Name/Description | General Application Area | Key Structural Feature Derived from this compound |
| N-(trans-4-aminomethylcyclohexanecarbonyl)-Tyr(O-2-bromobenzyloxycarbonyl)-octylamide | Enzyme Inhibitor (e.g., Plasmin) | Tyrosine residue with a 2-Br-Z protected hydroxyl |
| Peptide analogs incorporating modified tyrosine residues | Peptide Therapeutics, Drug Discovery | Tyrosine residue with a 2-Br-Z protected hydroxyl |
| Peptide-based scaffolds for targeted drug delivery | Drug Delivery Systems, Targeted Therapies | Tyrosine residue with a 2-Br-Z protected hydroxyl |
| Modified amino acid derivatives for combinatorial chemistry libraries | Drug Discovery, Lead Optimization | Tyrosine residue with a 2-Br-Z protected hydroxyl |
Modulation of Biological Pathways through Structural Analogs
The incorporation of this compound into peptide sequences or its use as a building block for small molecules can lead to significant modulation of biological pathways. The presence of the bromine atom on the benzyloxycarbonyl protecting group can influence the electronic properties and steric profile of the resulting molecule, potentially affecting its interaction with biological targets such as enzymes or receptors.
A notable example illustrating this principle is the synthesis of N-(trans-4-aminomethylcyclohexanecarbonyl)-Tyr(O-2-bromobenzyloxycarbonyl)-octylamide. This compound, which features a tyrosine residue protected with the 2-Br-Z group, demonstrated selective inhibition of plasmin. Specifically, it exhibited IC50 values of 0.80 µM against the S-2251 substrate and 0.23 µM against fibrin, indicating potent and selective activity towards plasmin nih.gov. Furthermore, this derivative showed inhibitory activity against other proteases, including plasma kallikrein (IC50 = 10 µM), with weaker inhibition observed for urokinase (>50 µM) and thrombin (>50 µM), and a moderate inhibition of trypsin (IC50 = 1.6 µM) nih.gov.
Analytical and Characterization Techniques in Research on Boc Tyr 2 Br Z Oh
The definitive identification and purity assessment of Boc-Tyr(2-Br-Z)-OH, a key building block in peptide synthesis, relies on a combination of sophisticated analytical techniques. Spectroscopic methods provide confirmation of the molecular structure, while chromatographic techniques are essential for verifying its purity.
Future Prospects and Emerging Research Directions
Advancements in Orthogonal Protecting Group Chemistry for Tyrosine
The development of orthogonal protecting group strategies is paramount for the synthesis of complex peptides and peptidomimetics. Future research aims to expand the repertoire of protecting groups for tyrosine, offering greater control over selective deprotection and novel functionalities.
Development of Photocleavable or Bio-Responsive Protecting Groups
Photocleavable protecting groups (PPGs) offer precise spatial and temporal control over deprotection, a highly desirable feature in complex synthetic schemes nih.govacs.org. Research is actively exploring new PPGs for the phenolic hydroxyl of tyrosine that are orthogonal to common protecting groups like Boc. For instance, derivatives of 2-nitrobenzyl ethers have demonstrated stability to both acidic and basic conditions, being cleavable under UV irradiation thieme-connect.denih.gov. Emerging strategies involve developing PPGs that respond to specific wavelengths, enabling "chromatic orthogonality" where different protecting groups can be removed independently by irradiation at distinct wavelengths harvard.edu.
The 2-Br-Z group itself, while not a PPG, represents a modification that influences cleavage conditions. Future directions may involve designing 2-Br-Z analogues or entirely new phenolic protecting groups for tyrosine that incorporate photocleavable moieties. Such advancements would allow for the selective release of tyrosine side chains at specific stages of peptide assembly, independent of Boc or other standard protecting groups. Bio-responsive protecting groups, which are cleaved by specific biological triggers (e.g., enzymes, pH changes), also represent a frontier for tyrosine modification, although specific examples for tyrosine hydroxyl protection are still under development.
Table 1: Emerging Photocleavable Protecting Groups for Tyrosine Hydroxyl
| Protecting Group / Moiety | Cleavage Wavelength | Stability to Acid/Base | Release Mechanism | Future Relevance for Tyrosine |
| 2-Nitrobenzyl ether | ~350 nm | Stable | Photolysis | Foundation for new PPGs |
| Npp-OH derivatives | UV irradiation | Tolerates Fmoc-SPPS | Photolysis | Versatile carboxyl protection, potential for hydroxyls |
| 3,5-dimethoxybenzyl alcohol derivatives | ~254 nm | Inert to >350nm | Photolysis | Chromatic orthogonality |
Exploration of Greener Deprotection Methods
The chemical industry's drive towards sustainability is also influencing peptide synthesis, promoting greener deprotection methods. While traditional methods for removing Boc groups involve strong acids like trifluoroacetic acid (TFA), and benzyloxycarbonyl (Z) groups often require catalytic hydrogenation, research is exploring enzymatic and catalytic alternatives.
Enzymatic deprotection offers high selectivity and operates under mild, aqueous conditions, reducing the need for harsh reagents and minimizing waste rsc.orgrsc.orggoogle.compnas.org. Enzymes like Sphingomonas Cbz-ase have shown efficacy in removing benzyloxycarbonyl (Cbz or Z) groups, which are structurally related to the 2-Br-Z group rsc.orgrsc.org. Future research could focus on identifying or engineering enzymes capable of selectively cleaving the 2-Br-Z group or similar phenolic protecting groups on tyrosine. Catalytic methods employing milder reagents or conditions are also being investigated to replace traditional deprotection protocols, aligning with green chemistry principles.
Table 2: Greener Deprotection Strategies for Common Protecting Groups
| Protecting Group | Conventional Method | Greener Method Focus | Potential Enzymatic/Catalytic Agents | Relevance to 2-Br-Z Group |
| Boc (amine) | TFA | Acid catalysis | N/A (acid labile) | Orthogonality context |
| Z/Cbz (amine/hydroxyl) | Hydrogenolysis | Enzymatic/Catalytic | Sphingomonas Cbz-ase, specific catalysts | Applicable to Z-type groups |
| OtBu (hydroxyl/carboxyl) | TFA | Enzymatic | Bacillus BS2 esterase | Applicable to ester/ether linkages |
High-Throughput Synthesis and Screening Platforms Utilizing Boc-Tyr(2-Br-Z)-OH
The increasing demand for peptide-based therapeutics has driven the development of automated and high-throughput synthesis platforms unc.eduintavispeptides.comgenscript.combiotage.comxtalks.com. These platforms enable the rapid generation of diverse peptide libraries, including those incorporating unnatural amino acids (UAAs) and modified residues like this compound.
Automated solid-phase peptide synthesizers are capable of producing hundreds to thousands of peptides in parallel, significantly accelerating drug discovery campaigns unc.edubiotage.comxtalks.com. These systems are compatible with both Fmoc and Boc chemistries activotec.com. This compound can be readily integrated into these workflows, allowing for the creation of libraries where tyrosine residues are specifically protected. The ability to synthesize peptides with UAAs is crucial for improving properties such as stability, bioavailability, and target affinity formulationbio.comrsc.orgcpcscientific.com. Future advancements will likely focus on further miniaturization, increased automation of downstream processing (purification and analysis), and tighter integration with screening technologies, making compounds like this compound indispensable tools in these high-throughput pipelines.
Table 3: Trends in High-Throughput Peptide Synthesis Platforms
| Platform Type | Key Feature | Compatibility | Primary Application | Future Direction |
| Automated SPPS | Parallel synthesis, Robotic handling | Fmoc, Boc | Peptide libraries, combinatorial synthesis | Enhanced automation, integrated purification/analysis, miniaturization |
| Microwave-Assisted SPPS | Faster reaction kinetics | Fmoc, Boc | Complex sequences, difficult couplings | Optimization for greener solvents, improved energy efficiency |
| Microfluidic SPPS | Miniaturization, Reduced reagent use | Fmoc, Boc | High-throughput screening, rapid library generation | Integration with cell-based assays, on-demand synthesis |
Rational Design of Biologically Active Molecules Incorporating Modified Tyrosine Residues
The strategic incorporation of modified tyrosine residues, such as those derived from this compound, is central to the rational design of peptides and peptidomimetics with enhanced biological activity and improved pharmacokinetic profiles.
Computational Approaches for Predicting Molecular Interactions
Computational methods are indispensable for guiding the design of novel peptide-based therapeutics. Techniques such as molecular dynamics (MD) simulations, quantitative structure-activity relationships (QSAR), and molecular docking are employed to predict how modified tyrosine residues influence molecular interactions, conformational stability, and binding affinities nih.govacs.orgnih.govnih.govacs.orgacs.orgnih.govresearchgate.net.
MD simulations can elucidate the dynamic behavior of peptides containing unnatural amino acids, providing insights into folding pathways and protein-peptide interactions nih.govnih.govacs.orgbyu.edu. QSAR models help establish correlations between structural features and biological activity, aiding in the optimization of lead compounds acs.orgnih.govacs.orgresearchgate.net. Molecular docking studies predict binding poses and affinities of potential drug candidates to their biological targets, such as protein tyrosine kinases or phosphatases nih.govelsevier.esnih.govresearchgate.net. Future research will continue to refine these computational tools, enabling more accurate prediction of the impact of tyrosine modifications on peptide function and facilitating the de novo design of molecules with desired therapeutic properties.
Table 4: Computational Tools in Rational Peptide Design
| Computational Method | Primary Application | Output / Insight | Relevance to Modified Tyrosine Residues | Future Development |
| Molecular Dynamics (MD) | Conformational analysis, protein-peptide interactions | Peptide folding, stability, binding dynamics | Understanding structural impact of modifications, predicting interactions | Enhanced simulation accuracy for complex UAAs, predicting membrane permeability |
| QSAR | Structure-activity relationships, property prediction | Predictive models, identification of key pharmacophores | Correlating tyrosine modifications with biological activity | Development of multi-target QSAR, integration with machine learning for de novo design |
| Molecular Docking | Ligand-protein binding prediction | Binding poses, estimated binding affinities | Identifying target interactions for modified tyrosine-containing peptides | Improved scoring functions, virtual screening of peptide libraries with UAAs |
| In Silico Screening | Large-scale virtual screening of compound libraries | Identification of potential lead compounds | Prioritizing modified tyrosine derivatives for synthesis and testing | Expanding databases to include diverse peptide structures, AI-driven candidate generation |
Synthesis of Peptidomimetics with Enhanced Stability and Bioavailability
Peptides, while offering high specificity and potency, often suffer from poor metabolic stability and low bioavailability, limiting their therapeutic utility. The incorporation of non-proteinogenic amino acids (NPAAs) and unnatural amino acids (UAAs) is a key strategy to overcome these limitations, leading to the development of peptidomimetics formulationbio.comcpcscientific.comnih.govnih.gov.
Modified tyrosine residues, including those protected by groups like 2-Br-Z, can contribute to enhanced peptide properties. For example, replacing natural amino acids with UAAs can increase resistance to proteolytic degradation, improve cell membrane permeability, and prolong in vivo half-life formulationbio.comnih.gov. Strategies such as N-methylation, the introduction of cyclic amino acid residues, or modifications to the tyrosine side chain itself can rigidify peptide structures, enhance receptor binding, and improve pharmacokinetic profiles formulationbio.comnih.gov. This compound, as a precursor for such modified tyrosine residues, plays a role in creating more stable and bioavailable peptide-based drugs chemimpex.com. Future research will continue to explore novel modifications of tyrosine and other amino acids to create peptidomimetics with optimized therapeutic efficacy.
Table 5: Impact of Amino Acid Modifications on Peptide Properties
| Modification Strategy | Enhanced Property | Example Modifications/Strategies | Relevance to Tyrosine | Therapeutic Application |
| Unnatural Amino Acid (UAA) Incorporation | Stability, Bioavailability, Permeability | D-amino acids, N-methylated amino acids, cyclic amino acids | Backbone/Side chain | Oral delivery, extended half-life, improved cell entry |
| Peptidomimetic Design | Receptor binding affinity, Proteolytic resistance | Stapled peptides, peptoids, incorporation of non-peptide bonds | Constraining tyrosine | Targeted therapies, reduced immunogenicity |
| Side-chain Functionalization | Potency, Selectivity, Target engagement | Phosphorylation, glycosylation, halogenation (e.g., 2-Br-Z) | Phenolic hydroxyl | Modulating enzyme activity, specific receptor binding |
This compound stands as a testament to the ongoing innovation in peptide chemistry. Future research directions will undoubtedly leverage this and similar modified tyrosine derivatives to push the boundaries of peptide synthesis and drug discovery. The pursuit of novel orthogonal protecting groups, greener deprotection methodologies, advanced high-throughput synthesis platforms, and sophisticated computational design tools will collectively enhance our ability to engineer peptides with tailored properties for a wide range of therapeutic applications.
Compound List:
this compound
L-tyrosine
tert-butyloxycarbonyl (Boc)
2-bromobenzyloxycarbonyl (2-Br-Z)
fluorenylmethyloxycarbonyl (Fmoc)
benzyloxycarbonyl (Z / Cbz)
Trifluoroacetic acid (TFA)
Dimethylformamide (DMF)
2-nitrobenzyl ether
Phenacyl groups
Tosyl group
Unnatural amino acids (UAAs)
Non-proteinogenic amino acids (NPAAs)
Peptidomimetics
Sphingomonas Cbz-ase
Bacillus BS2 esterase
4-acetyl-2-nitrobenzyl (ANB)
2-(o-nitrophenyl) propan-1-ol (Npp-OH)
3-(o-Nitrophenyl) butan-2-ol (Npb-OH)
Tyrosine sulfate (B86663)
Protein tyrosine kinases (PTKs)
Abelson tyrosine-protein kinase 1 (TPK-ABL1)
Spleen tyrosine kinase (SYK)
Protein tyrosine phosphatase 1B (PTP1B)
(S)-isothiazolidinone ((S)-IZD)
Phosphotyrosine (pTyr)
Compstatin
Antennapedia homeoprotein
Penetratin
Gomesin
Q & A
Basic Questions
Q. What are the critical safety protocols for handling Boc-Tyr(2-Br-Z)-OH in laboratory settings?
- This compound requires strict adherence to GHS safety guidelines, including wearing PPE (gloves, goggles, lab coats) and working in a well-ventilated fume hood to avoid inhalation or skin contact. The compound is classified under acute toxicity (oral, dermal) and causes severe eye irritation . Emergency measures include rinsing affected areas with water and consulting poison control centers immediately after exposure. Storage should follow recommendations (2–8°C, sealed, dry) to prevent degradation .
Q. How can researchers validate the purity and structural integrity of this compound before experimental use?
- Purity verification involves HPLC analysis (≥98% purity as per specifications) combined with melting point determination (112–115°C) . Structural confirmation requires spectroscopic methods:
- Mass Spectrometry (MS): Compare observed molecular ion peaks with the theoretical molecular weight (494.33 g/mol).
- NMR Spectroscopy: Analyze characteristic peaks (e.g., tert-butyl group at ~1.4 ppm, aromatic protons from the 2-bromo-Cbz moiety) .
Q. What storage conditions are optimal for maintaining this compound stability?
- Store the compound in a tightly sealed container under dry conditions at 2–8°C to prevent hydrolysis of the Boc and 2-bromo-Cbz protecting groups. Avoid exposure to moisture, heat, or strong acids/bases, which may degrade the compound .
Advanced Questions
Q. How can researchers optimize coupling efficiency of this compound in solid-phase peptide synthesis (SPPS)?
- Reagent Selection: Use coupling agents like HBTU or HATU with DIPEA in DMF to enhance activation of the carboxyl group .
- Steric Considerations: The 2-bromo-Cbz group introduces steric hindrance; extend coupling times (1–2 hours) or use double couplings for bulky residues.
- Monitoring: Track reaction progress via Kaiser test or FT-IR spectroscopy for free amine detection . Post-synthesis, analyze crude peptides via LC-MS to identify incomplete couplings .
Q. How should discrepancies between observed and theoretical mass spectrometry data for this compound-containing peptides be resolved?
- Step 1: Confirm the compound’s purity and integrity (see Basic Question 2) to rule out degradation .
- Step 2: Check for side reactions (e.g., deprotection of Boc or 2-bromo-Cbz groups under basic conditions) using MALDI-TOF MS/MS fragmentation patterns.
- Step 3: Validate instrument calibration with standard peptides and replicate measurements to assess reproducibility .
Q. What experimental strategies mitigate solubility challenges of this compound in peptide synthesis?
- Solvent Optimization: Use DMF:DCM (1:1) mixtures to improve solubility. For highly hydrophobic sequences, incorporate temporary solubilizing tags (e.g., Fmoc-Lys(Boc)-OH).
- Microwave-Assisted Synthesis: Apply controlled heating (50–60°C) to enhance dissolution without degrading the compound .
- Comparative Analysis: Compare solubility with derivatives like Boc-Tyr(Bzl)-OH (higher solubility due to benzyl group) to guide protecting group selection .
Q. How does the 2-bromo-Cbz group influence regioselectivity in tyrosine modifications compared to other protecting groups?
- The bromine atom in the 2-bromo-Cbz group increases electron-withdrawing effects, stabilizing the carbonate linkage against nucleophilic attack. This enhances ortho-directing properties during electrophilic aromatic substitutions (e.g., iodination or nitration). Contrast with t-Bu protection (Boc-Tyr(tBu)-OH), which provides steric shielding but lacks electronic activation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
